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Dansyl-L-Asp DCHA salt

Cat. No.: B13827662
M. Wt: 547.7 g/mol
InChI Key: CYKVGVYDQXRYIB-YDALLXLXSA-N
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Description

Contextualization of Dansyl Chemistry in the Evolution of Fluorescent Probes

The development of fluorescent probes has been a pivotal advancement in biochemical and analytical research, and dansyl chemistry has played a significant role in this evolution. The dansyl group, chemically known as 5-(dimethylamino)naphthalene-1-sulfonyl, is a fluorophore that exhibits strong fluorescence with high quantum yields and large Stokes shifts when it conjugates with other molecules. nih.gov This property makes it an excellent tag for visualizing and quantifying biomolecules.

Introduced by Weber, dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) became a widely used reagent for modifying amino acids, particularly for protein sequencing and analysis. nih.govwikipedia.org The formation of dansyl amino acids results in bright yellow fluorescence, allowing for sensitive detection. nih.gov These fluorescent adducts are stable, which is crucial for their use in various analytical techniques. wikipedia.org The fluorescence of these conjugates is also sensitive to the immediate environment, which has been exploited to study protein folding and dynamics. wikipedia.org

Rationale for the Specific Academic Investigation of Dansyl-L-Aspartic Acid Dicyclohexylamine (B1670486) Salt as a Model Compound

Dansyl-L-Aspartic acid dicyclohexylamine salt serves as a valuable model compound in biochemical research for several reasons. The dansyl group provides strong fluorescent properties that are sensitive to the pH of the environment, making it a useful tool for fluorescence-based studies. The L-aspartic acid component offers a specific amino acid backbone for investigation.

The dicyclohexylamine (DCHA) salt form of the compound is particularly significant because it enhances the solubility and stability of the dansyl-L-aspartic acid. This improved handling and crystallinity facilitate its use in various biochemical applications, including as a building block in solid-phase peptide synthesis (SPPS). In SPPS, the dansyl-L-aspartic acid derivative can be sequentially coupled to other amino acids to create fluorescently labeled peptides.

The unique fluorescent properties conferred by the specific interaction between the dansyl group and the L-aspartic acid make it a distinct tool for studying proteins and peptides. Its stability under certain acidic conditions further adds to its utility in analytical procedures.

Overview of Major Research Areas and Methodological Contributions Utilizing Dansyl-L-Aspartic Acid Derivatives

Derivatives of Dansyl-L-Aspartic Acid, particularly the dicyclohexylamine salt, are utilized across several key research areas:

Chemistry : These derivatives are employed as fluorescent probes to study molecular interactions and reaction mechanisms. They are also used in the analysis of amino acids and peptides through derivatization followed by detection using techniques like liquid chromatography-mass spectrometry (LC-MS) or thin-layer chromatography (TLC).

Biology : A primary application is in the labeling of proteins and peptides for visualization in fluorescence microscopy and analysis by flow cytometry. This allows for the study of protein localization and dynamics within cells. They are also instrumental in protein sequencing, specifically for identifying N-terminal amino acids.

Medicine : In the medical field, these compounds are used in diagnostic assays to detect specific biomolecules and in metabolic studies to quantify amino acids in biological samples.

Industry : The fluorescent properties of dansyl derivatives are applied in the development of fluorescent dyes and sensors for various analytical purposes. They are also used in the quality control of pharmaceuticals and biochemical products.

Methodologically, the use of Dansyl-L-Aspartic acid derivatives contributes to several analytical techniques. The covalent bonding of the dansyl group to the free amino groups of peptides and proteins enhances their fluorescent properties, enabling easy detection under UV light. This is a cornerstone of many fluorescence-based assays. Furthermore, in techniques like micellar electrokinetic chromatography (MEKC), dansylated amino acids are used to study chiral recognition mechanisms. scirp.org

Data Tables

Physicochemical Properties of Dansyl-L-Aspartic Acid Dicyclohexylamine Salt

PropertyValue
IUPAC Name N-cyclohexylcyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanedioic acid
Molecular Formula C28H41N3O6S
Molecular Weight 547.7 g/mol
CAS Number 53332-29-9

Data sourced from reference

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H41N3O6S B13827662 Dansyl-L-Asp DCHA salt

Properties

Molecular Formula

C28H41N3O6S

Molecular Weight

547.7 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanedioic acid

InChI

InChI=1S/C16H18N2O6S.C12H23N/c1-18(2)13-7-3-6-11-10(13)5-4-8-14(11)25(23,24)17-12(16(21)22)9-15(19)20;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-8,12,17H,9H2,1-2H3,(H,19,20)(H,21,22);11-13H,1-10H2/t12-;/m0./s1

InChI Key

CYKVGVYDQXRYIB-YDALLXLXSA-N

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Dansyl L Aspartic Acid Dicyclohexylamine Salt

Elucidation of Synthetic Routes to Dansyl-L-Aspartic Acid

The synthesis of Dansyl-L-Aspartic Acid is fundamentally a nucleophilic substitution reaction where the primary amino group of L-aspartic acid attacks the sulfur atom of dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride), displacing the chloride ion. The reaction is typically conducted in a basic aqueous-organic solvent mixture to ensure the amino acid's amino group is deprotonated and thus sufficiently nucleophilic.

The general synthetic pathway involves the reaction of L-aspartic acid with dansyl chloride in the presence of a base. This process leads to the formation of an intermediate, Dansyl-L-Aspartic Acid, which is then treated with dicyclohexylamine (B1670486) to yield the final salt product. A common solvent for this reaction is dimethylformamide (DMF), with a base such as triethylamine.

Optimization of Coupling Reactions for Dansylation of Amino Acids

The efficiency of the dansylation reaction is highly dependent on several parameters, which have been the subject of optimization studies to maximize yield and purity of the resulting dansylated amino acid. The key variables in this coupling reaction are pH, temperature, reaction time, and solvent composition.

The reaction between dansyl chloride and the amino group of an amino acid proceeds optimally when the amino group is in its unprotonated, nucleophilic state. scilit.combohrium.com This is typically achieved under basic conditions. Studies have shown that the rate of dansyl chloride hydrolysis is relatively low and constant up to a pH of 9.5, after which it increases sharply. scilit.combohrium.com Therefore, a compromise pH is necessary to ensure the amino group is deprotonated without causing excessive hydrolysis of the reagent. The optimal pH for the reaction medium is generally maintained between 9.5 and 10. researchgate.net

Temperature and reaction time are also critical. Dansylation is often carried out at elevated temperatures to increase the reaction rate. researchgate.net However, prolonged reaction times or excessively high temperatures can lead to the degradation of the dansylated amino acid products. scilit.combohrium.com Optimized procedures often involve incubating the reaction mixture at temperatures ranging from 30°C to 60°C for periods between 40 and 120 minutes. researchgate.netresearchgate.net One study determined optimal conditions to be 40°C for 40 minutes in 60% aqueous acetonitrile (B52724) at a pH of 9.2. researchgate.net

The choice of solvent is also crucial. The reaction is typically performed in an aqueous-organic mixture, such as acetone-water or acetonitrile-water, to dissolve both the polar amino acid and the nonpolar dansyl chloride. researchgate.netrsc.org The organic solvent can alter the solution's polarity, which may affect protein structure if labeling is done on larger peptides. mdpi.com

Below is a table summarizing key parameters for optimizing the dansylation of amino acids.

ParameterOptimized ConditionRationaleSource
pH 9.2 - 10.0Maximizes amino group deprotonation while minimizing hydrolysis of dansyl chloride. scilit.combohrium.comresearchgate.netresearchgate.net
Temperature 30°C - 60°CIncreases reaction rate without significant degradation of the product. researchgate.netresearchgate.net
Reaction Time 40 - 120 minutesAllows for reaction completion while preventing product decomposition. researchgate.netresearchgate.net
Solvent Aqueous-organic mixture (e.g., acetonitrile/water)Ensures solubility of both polar and non-polar reactants. researchgate.netrsc.org

Methodological Advancements in the Formation and Purification of Dicyclohexylamine (DCHA) Salts

The formation of dicyclohexylamine (DCHA) salts is a widely used strategy in synthetic chemistry, particularly for compounds that are oils, unstable, or difficult to crystallize in their free acid form. bachem.com DCHA is a strong base that readily forms stable, crystalline salts with acidic compounds, facilitating their purification and handling. tandfonline.comoecd.orgresearchgate.net This is advantageous as crystallization is an effective and efficient purification method that can save on solvents and is scalable for industrial production. google.com

The process typically involves treating the acidic compound, in this case, Dansyl-L-Aspartic Acid, with DCHA in an appropriate organic solvent. The resulting salt often precipitates from the solution and can be isolated by filtration. DCHA is known to form stable hop acid salts that can be recrystallized to high purity, and this principle is applied to other acidic molecules as well. tandfonline.comresearchgate.net The stability of DCHA itself is notable; one study found its half-life in honey to be over 368 days at 34°C. nih.gov

Once the synthesis is complete, it is often necessary to convert the DCHA salt back to the free acid for subsequent reactions, such as peptide synthesis. bachem.com This is typically achieved by suspending the salt in an organic solvent and adding an acid, such as 10% phosphoric acid, until the pH of the aqueous phase is 2-3. bachem.com The use of phosphoric or sulfuric acid is recommended over hydrochloric acid, as dicyclohexylamine can form a sparingly soluble chloride salt. bachem.com

Crystallization Techniques for Enhanced Purity and Yield in Research Preparations

Crystallization is a powerful technique for purifying DCHA salts, often yielding a solid product with high purity (e.g., >99% as measured by HPLC). tandfonline.comgoogle.com Several methods can be employed to induce crystallization and enhance the quality and yield of the resulting crystals.

Common Crystallization Techniques:

Slow Evaporation: This is a common and straightforward method where the DCHA salt is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly at room temperature. This gradual increase in concentration can lead to the formation of high-quality crystals. nih.gov Using a vial with a narrow opening or covering it with parafilm containing small holes can control the evaporation rate.

Cooling: A saturated solution of the DCHA salt is prepared at an elevated temperature and then slowly cooled. google.comgoogle.com As the temperature decreases, the solubility of the salt decreases, leading to supersaturation and subsequent crystallization. The rate of cooling can influence crystal size and quality.

Solvent Diffusion (Layering): This technique involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (an anti-solvent) on top. unifr.ch The slow diffusion of the anti-solvent into the solution reduces the solubility of the DCHA salt, promoting gradual crystallization at the interface.

Anti-Solvent Addition: An anti-solvent is added directly to a solution of the DCHA salt to induce precipitation. google.comnih.gov For instance, after dissolving a compound and forming the salt, a solvent like acetone can be added to precipitate the solid DCHA salt. google.com

The choice of solvent is critical for successful crystallization. Solvents like methanol, ethanol, isopropyl alcohol, acetone, and ethyl acetate are commonly used for dissolving and recrystallizing DCHA salts. google.comgoogle.com Multiple recrystallization steps can be performed to achieve even higher purity. google.com

Methodologies for Assessing Salt Formation Efficiency and Stability in Academic Contexts

To ensure the successful formation and determine the stability of Dansyl-L-Asp DCHA salt, various analytical methodologies are employed. These techniques confirm the structure, purity, and stability of the final product.

Analytical Techniques for Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the DCHA salt and monitoring the reaction's completion. tandfonline.comgoogle.com By comparing the chromatogram of the product to standards, one can determine the percentage of the desired salt and identify any impurities. tandfonline.comgoogle.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of the compound. Proton (¹H) and Carbon (¹³C) NMR can confirm the presence of both the dansyl-aspartic acid moiety and the dicyclohexylamine counter-ion in the correct stoichiometric ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of the DCHA salt will show characteristic absorptions for the sulfonyl group, the carboxylic acid salt, and the amine salt, confirming the formation of the desired product. google.com

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound. The experimental values are compared with the theoretical values calculated from the molecular formula to verify the purity and composition of the salt. tandfonline.com

X-ray Powder Diffraction (XRPD): For crystalline salts, XRPD provides a unique diffraction pattern that can serve as a fingerprint for a specific crystalline form, confirming its identity and polymorphism. google.com

Stability studies are crucial for determining the shelf-life and appropriate storage conditions. These studies typically involve storing the salt under various conditions (e.g., different temperatures, humidity levels, light exposure) and periodically analyzing its purity by HPLC to detect any degradation. nih.gov

Strategies for Isotopic Labeling of Dansyl-L-Aspartic Acid Derivatives for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and to elucidate reaction mechanisms. In the context of Dansyl-L-Aspartic Acid, stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) can be incorporated into either the dansyl group or the aspartic acid moiety.

A prominent strategy involves the use of isotopically labeled dansyl chloride. For example, differential labeling using ¹²C-dansyl chloride and ¹³C-dansyl chloride has been developed for quantitative metabolome profiling. nih.govacs.org In this method, two different samples (e.g., a control and a test sample) are derivatized with the "light" (¹²C) and "heavy" (¹³C) reagents, respectively. researchgate.net When the samples are mixed and analyzed by mass spectrometry (MS), the labeled compounds from each sample appear as a pair of peaks with a specific mass difference, allowing for precise relative quantification. nih.govacs.org The ¹³C-dansyl chloride reagent can be readily synthesized for this purpose. nih.govacs.org

This dansylation labeling technique offers several advantages for mechanistic and quantitative studies:

Enhanced MS Signal: The dansyl group significantly enhances the electrospray ionization (ESI) efficiency of the labeled molecules, leading to a 1 to 3 orders of magnitude signal enhancement in the mass spectrometer. nih.govacs.orgresearchgate.net

Improved Chromatography: Dansylation increases the hydrophobicity of polar molecules like amino acids, improving their retention and separation on reversed-phase liquid chromatography (RPLC) columns. nih.govresearchgate.net

Accurate Quantification: Since the ¹²C- and ¹³C-labeled forms are chemically identical, they co-elute during chromatography, which allows for highly precise and accurate quantification by MS. nih.govacs.org

Alternatively, the aspartic acid itself can be isotopically labeled. L-Aspartic acid labeled with ¹³C and ¹⁵N (e.g., L-Aspartic acid-¹³C₄, ¹⁵N) is commercially available and can be used as a starting material in the synthesis. isotope.com This approach would be useful for tracking the metabolism of the aspartic acid portion of the molecule in biological systems.

The choice of labeling strategy depends on the specific research question. Labeling the dansyl group is ideal for developing quantitative analytical methods, while labeling the amino acid is suited for metabolic tracing studies.

Advanced Spectroscopic Methodologies Employing Dansyl L Aspartic Acid Dicyclohexylamine Salt As a Research Probe

Fluorescence Spectroscopy Applications in Biochemical Systems

Dansyl-L-Aspartic Acid Dicyclohexylamine (B1670486) (DCHA) salt is a fluorescent probe widely utilized in biochemical research due to the sensitivity of its dansyl group to the polarity of the local microenvironment. nih.gov The dansyl moiety exhibits a significant Stokes shift, absorbing ultraviolet light (around 330-350 nm) and emitting fluorescence in the blue-green region (approximately 500-550 nm), which minimizes background interference in complex biological samples. smolecule.com This solvatochromic property, where the emission wavelength and quantum yield are dependent on the surrounding environment's polarity, makes it a powerful tool for investigating molecular interactions and dynamics. nih.govresearchgate.net

Quantitative analysis using Dansyl-L-Aspartic Acid DCHA salt often involves pre-column derivatization of amino acids, transforming them into highly fluorescent dansyl derivatives. This process dramatically enhances detection sensitivity, with reported detection limits ranging from 4.32 to 85.34 femtomoles when coupled with laser-stimulated fluorescence detection systems. smolecule.com This represents a significant improvement over conventional fluorescence detection methods. smolecule.com

Changes in fluorescence intensity and shifts in the maximum emission wavelength (λmax) provide quantitative information about the binding of the probe to macromolecules such as proteins. nih.gov A blue shift (shift to a shorter wavelength) in the emission spectrum typically indicates the movement of the dansyl group into a more hydrophobic or nonpolar environment, such as the binding pocket of a protein. smolecule.com Conversely, a red shift (shift to a longer wavelength) suggests exposure to a more polar or aqueous environment. smolecule.com For instance, the λmax of a dansyl-labeled lipid shifts from 518 nm in a liposome membrane to 486 nm upon binding to a protein, reflecting the change in the probe's microenvironment. nih.gov

The relationship between fluorescence intensity and the concentration of a target analyte can be established through calibration curves, which are typically linear over a wide range of concentrations. nih.gov This linearity allows for the accurate quantification of the analyte in unknown samples.

Table 1: Spectroscopic Properties of Dansyl Probes in Different Environments

PropertyValue in Polar Solvent (e.g., Water)Value in Nonpolar Solvent (e.g., Benzene)Application in Quantitative Analysis
Absorption Maximum (λabs) ~330-350 nm~330-350 nmExcitation wavelength selection.
Emission Maximum (λem) Red-shifted (e.g., 518 nm)Blue-shifted (e.g., 484 nm)Indicates changes in local polarity upon binding. nih.gov
Quantum Yield LowerHigherProportional to the concentration of the bound probe.
Fluorescence Lifetime ShorterLongerCan be used for advanced quantitative methods.

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore due to a variety of molecular interactions with a quencher molecule. researchgate.net In the context of ligand-binding studies, Dansyl-L-Aspartic Acid DCHA salt can act as the fluorophore, and the binding of a ligand (the quencher) to a protein can be monitored by the quenching of the dansyl fluorescence. This technique provides valuable insights into binding affinities, stoichiometry, and the accessibility of the fluorophore to the quencher. researchgate.netnih.gov

The quenching process can occur through two primary mechanisms: static and dynamic quenching. Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. researchgate.net Dynamic (or collisional) quenching results from transient encounters between the excited-state fluorophore and the quencher. researchgate.net The Stern-Volmer equation is commonly used to analyze fluorescence quenching data:

F₀/F = 1 + Ksv[Q]

Where:

F₀ is the fluorescence intensity in the absence of the quencher.

F is the fluorescence intensity in the presence of the quencher at concentration [Q].

Ksv is the Stern-Volmer quenching constant, which is a measure of the efficiency of quenching.

A linear Stern-Volmer plot (F₀/F versus [Q]) is indicative of a single type of quenching mechanism (either static or dynamic). researchgate.net The binding constant (Kb) and the number of binding sites (n) can be determined using a modified form of the Stern-Volmer equation, often referred to as the Scatchard equation, particularly for static quenching:

log[(F₀ - F)/F] = log(Kb) + n log[Q]

Studies have shown that amino acids with electron-rich aromatic side chains, such as tryptophan and tyrosine, can act as effective quenchers of dansyl fluorescence through collisional mechanisms. smolecule.com The Stern-Volmer constants for these interactions can provide information about the proximity of these residues to the dansyl probe binding site. smolecule.com For example, the use of iodide as a quencher has demonstrated that the quenching efficiency decreases as the hydrophobicity of the microenvironment around the probe increases, indicating the relative accessibility of the probe to the ionic quencher. nih.gov

Fluorescence anisotropy and polarization are powerful techniques for studying the size, shape, and rotational dynamics of molecules in solution. cam.ac.uk These methods are based on the principle of photoselective excitation of fluorophores with polarized light. When a population of fluorophores, such as Dansyl-L-Aspartic Acid DCHA salt, is excited with vertically polarized light, only those molecules with their absorption transition dipole moments oriented parallel to the polarization plane of the excitation light will be preferentially excited. The subsequent emission will also be polarized.

Fluorescence anisotropy (r) is defined as:

r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥)

Where:

I∥ is the fluorescence intensity parallel to the polarization of the excitation light.

I⊥ is the fluorescence intensity perpendicular to the polarization of the excitation light.

G is an instrumental correction factor.

The measured anisotropy is influenced by the rotational motion of the fluorophore during the excited-state lifetime. cam.ac.uk If the molecule rotates significantly during this time, the emission will become depolarized, resulting in a lower anisotropy value. cam.ac.uk Conversely, if the rotational motion is restricted, as is the case when a small fluorescent probe binds to a large protein, the anisotropy will be higher. cam.ac.uk Dansyl dyes, with their relatively long fluorescence lifetimes (around 10 ns), are particularly suitable for studying larger target molecules (>50 kDa). cam.ac.uk

This principle is widely applied in ligand-binding assays, where the binding of a small, fluorescently labeled ligand (like dansyl-aspartic acid) to a much larger protein results in a significant increase in fluorescence anisotropy. This change can be used to determine binding affinities and kinetics.

Time-resolved fluorescence spectroscopy provides deeper insights into the dynamic processes that occur on the nanosecond timescale, such as protein conformational changes and solvent molecule reorientation around a fluorophore. smolecule.comnih.gov By measuring the decay of fluorescence intensity and anisotropy over time after a short pulse of excitation light, one can obtain information about the fluorophore's environment and its dynamic interactions. nih.gov

The fluorescence lifetime of the dansyl group is sensitive to its local environment. smolecule.com For example, the lifetime is generally longer in nonpolar environments compared to polar environments. Changes in protein conformation can alter the environment around the dansyl probe, leading to changes in its fluorescence lifetime. smolecule.com

The solvatochromic properties of the dansyl group are also exploited in studies of solvent reorientation dynamics. researchgate.net Following excitation, the dipole moment of the dansyl group changes, causing the surrounding polar solvent molecules to reorient. This reorientation process lowers the energy of the excited state and results in a time-dependent shift of the fluorescence emission spectrum to longer wavelengths (red edge effect). The rate of this spectral shift provides information about the mobility of the solvent molecules in the vicinity of the probe. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Structural Assignment in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of molecules in solution. While fluorescence spectroscopy provides information about the electronic environment of the dansyl probe, NMR provides detailed atomic-level structural information.

The complete assignment of the ¹H and ¹³C NMR resonances of Dansyl-L-Aspartic Acid DCHA salt is the first step in using this molecule as a probe in NMR studies of biomolecular interactions. This assignment is typically achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: A 1D ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is in turn affected by the presence of neighboring atoms and functional groups. researchgate.netthieme-connect.de For Dansyl-L-Aspartic Acid DCHA salt, distinct signals would be expected for the protons of the dansyl group's naphthalene (B1677914) ring system, the dimethylamino group, the aspartic acid backbone, and the dicyclohexylamine counterion. The integration of the signals provides the relative number of protons contributing to each resonance.

¹³C NMR Spectroscopy: A 1D ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. oregonstate.edu The chemical shift range for ¹³C is much larger than for ¹H, leading to better resolution of signals. oregonstate.edu Characteristic chemical shift ranges for different types of carbons (e.g., aromatic, aliphatic, carbonyl) aid in the initial assignment. wisc.edu

2D NMR Spectroscopy: To unambiguously assign all ¹H and ¹³C resonances, a suite of 2D NMR experiments is employed. These experiments reveal correlations between different nuclei, allowing for the piecing together of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This allows for the tracing of proton connectivity within the aspartic acid and dicyclohexylamine moieties.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different structural fragments and for assigning quaternary carbons (carbons with no attached protons). For example, the protons of the dimethylamino group would show a correlation to the carbon of the naphthalene ring to which the nitrogen is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of the molecule.

By combining the information from these experiments, a complete and unambiguous assignment of all ¹H and ¹³C resonances of Dansyl-L-Aspartic Acid DCHA salt can be achieved. This detailed structural information is essential for interpreting NMR data when the molecule is used as a probe to study its interactions with biomolecules. nih.gov

Table 2: Expected ¹H NMR Chemical Shift Ranges for Dansyl-L-Aspartic Acid DCHA Salt

Functional GroupExpected Chemical Shift Range (ppm)Notes
Aromatic Protons (Dansyl) 7.0 - 8.5The exact shifts depend on the substitution pattern and solvent.
-N(CH₃)₂ Protons (Dansyl) 2.5 - 3.5Typically a singlet.
α-CH Proton (Aspartic Acid) 3.5 - 4.5Coupled to the β-CH₂ protons.
β-CH₂ Protons (Aspartic Acid) 2.5 - 3.5Often appear as a complex multiplet.
-NH Proton (Aspartic Acid) VariableBroad signal, may exchange with solvent.
-CH Protons (Dicyclohexylamine) 1.0 - 3.5Complex multiplets due to multiple proton environments.
-NH₂⁺ Protons (Dicyclohexylamine) VariableBroad signal, may exchange with solvent.

Table 3: Expected ¹³C NMR Chemical Shift Ranges for Dansyl-L-Aspartic Acid DCHA Salt

Functional GroupExpected Chemical Shift Range (ppm)Notes
Aromatic Carbons (Dansyl) 115 - 150Includes both protonated and quaternary carbons.
-N(CH₃)₂ Carbons (Dansyl) 40 - 50
Carbonyl Carbon (Aspartic Acid) 170 - 185
α-CH Carbon (Aspartic Acid) 50 - 60
β-CH₂ Carbon (Aspartic Acid) 35 - 45
Aliphatic Carbons (Dicyclohexylamine) 20 - 55

Application of Multidimensional NMR Techniques in Derivatization Studies and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound like Dansyl-L-Aspartic Acid, multidimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming its successful synthesis and assessing its purity.

A derivatization study would use these techniques to verify the covalent bond formation between the dansyl chloride reagent and the primary amine of L-aspartic acid.

¹H-¹H COSY: This experiment reveals proton-proton couplings within the molecule. For Dansyl-L-Aspartic Acid, a COSY spectrum would show correlations between the methine proton (α-CH) and the two diastereotopic methylene protons (β-CH₂) of the aspartic acid backbone. It would also show couplings between the aromatic protons within the dansyl group. The absence of a signal corresponding to the free amine proton and the appearance of a sulfonamide proton signal would confirm derivatization.

¹H-¹³C HSQC: This experiment maps protons directly to the carbons they are attached to, providing a clear fingerprint of the molecule's carbon-hydrogen framework. An HSQC spectrum would definitively assign the proton signals to their corresponding carbons in both the aspartic acid residue and the naphthalene ring system of the dansyl group.

Purity assessment can be performed quantitatively using qNMR (quantitative NMR). By integrating the signals of the Dansyl-L-Aspartic Acid molecule against a certified internal standard of known concentration, the absolute purity of the sample can be determined with high accuracy. The presence of any residual starting materials, such as underivatized L-aspartic acid or dicyclohexylamine, or synthesis byproducts would be identifiable by their unique signals in the NMR spectra.

Technique Application for Dansyl-L-Aspartic Acid Expected Outcome
¹H-¹H COSY Confirming J-coupling networkShows correlations between α-CH and β-CH₂ protons of the aspartate moiety and within the dansyl group's aromatic system.
¹H-¹³C HSQC Verifying C-H connectivitiesCorrelates each proton signal to its directly bonded carbon, confirming the structure of both the amino acid and dansyl parts.
qNMR Purity DeterminationAllows for precise quantification of the compound and detection of impurities by comparing signal integrals to a certified standard.

Mass Spectrometric (MS) Methodologies for Characterization and Quantification in Complex Matrices

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. For Dansyl-L-Aspartic Acid Dicyclohexylamine Salt, MS is crucial for confirming its identity and for quantifying its presence in complex biological or environmental samples. The dansyl group, in particular, enhances ionization efficiency, making the molecule highly amenable to MS analysis.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Applications

Both ESI and MALDI are "soft" ionization techniques that allow for the analysis of intact biomolecules with minimal fragmentation.

Electrospray Ionization (ESI-MS): ESI is particularly well-suited for analyzing samples in solution and is commonly coupled with liquid chromatography (LC) for LC-MS analysis. This allows for the separation of Dansyl-L-Aspartic Acid from other components in a mixture before it enters the mass spectrometer. The dansyl group's tertiary amine boosts signal intensity in positive-mode ESI. This technique is highly effective for quantifying dansylated amino acids in complex matrices like human plasma.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is a high-throughput technique ideal for analyzing samples from a solid phase. In proteomics research, dansylation of peptides has been shown to increase the ionization efficiency of hydrophilic species in MALDI-MS analysis, leading to better protein sequence coverage. nih.gov This enhancement is attributed to the hydrophobic nature and UV-absorbing properties of the dansyl group. For Dansyl-L-Aspartic Acid, MALDI-TOF (Time-of-Flight) analysis would be a rapid method to confirm its molecular weight.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis in Research

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a selected precursor ion and analyze its product ions. This provides detailed structural information. When the protonated molecular ion of a dansylated amino acid is selected and subjected to collision-induced dissociation (CID), it yields a characteristic fragmentation pattern.

Studies on various dansyl-labeled amines and peptides have shown that a common and often most intense fragmentation involves the cleavage of the sulfonamide bond, producing a characteristic fragment ion containing the dansyl moiety. hmdb.ca For Dansyl-L-Aspartic Acid, key fragmentation pathways would include:

Neutral losses from the aspartic acid side chain, such as the loss of water (H₂O) and carbon dioxide (CO₂).

Cleavage of the bond between the dansyl group and the amino acid.

A characteristic fragment ion of the dansyl group itself. Research on other dansylated compounds has identified prominent non-sequence ions at m/z values such as 170.10 and 234.06, which derive from the dansyl moiety. nih.gov

This predictable fragmentation is essential for structural confirmation and for developing highly selective quantitative methods, such as Selected Reaction Monitoring (SRM), where the mass spectrometer is set to detect only specific precursor-to-product ion transitions.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Description of Fragment/Loss
[M+H]⁺ of Dansyl-L-Aspartic Acid[M+H - H₂O]⁺Neutral loss of water from the carboxylic acid group.
[M+H]⁺ of Dansyl-L-Aspartic Acid[M+H - CO₂]⁺Neutral loss of carbon dioxide from the carboxylic acid group.
[M+H]⁺ of Dansyl-L-Aspartic Acid170.1Characteristic fragment of the dimethylaminonaphthalene group.

Circular Dichroism (CD) Spectroscopy in Conformational Analysis of Dansyl Derivatives

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules. This technique is exceptionally sensitive to the three-dimensional structure of molecules.

While the DCHA salt itself is achiral, the Dansyl-L-Aspartic Acid molecule is chiral due to the L-aspartic acid residue. The dansyl group, while achiral on its own, acts as a chromophore whose electronic transitions are sensitive to its local chiral environment. When attached to L-aspartic acid, the dansyl group's absorption bands, typically in the near-UV region (around 340 nm), will exhibit a CD signal.

The shape and sign of this CD signal are directly dependent on the conformation of the molecule—specifically, the relative orientation of the dansyl group with respect to the chiral center of the aspartic acid. Factors that can influence this conformation, such as solvent polarity, pH, temperature, or binding to a macromolecule (e.g., a protein), will cause changes in the CD spectrum.

For instance, studies on the related compound Dansylglycine have shown that while it is achiral and produces no CD signal on its own, it exhibits a strong induced circular dichroism (ICD) signal when it binds to a chiral pocket within human serum albumin. nih.gov The appearance of an ICD band centered around 346 nm confirmed the binding and fixation of the probe in an asymmetric environment. nih.gov Similarly, the intrinsic CD signal of Dansyl-L-Aspartic Acid would be a sensitive probe for its conformational changes upon interaction with other molecules, making it a valuable tool for studying binding events and the local chirality of binding sites.

Chromatographic and Electrophoretic Methodologies for Separation and Analysis of Dansyl L Aspartic Acid Derivatives

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of dansylated amino acids. nih.gov The addition of the bulky, hydrophobic dansyl group to the amino acid molecule makes it well-suited for separation by reversed-phase chromatography. researchgate.net Method development often focuses on optimizing the mobile phase composition, stationary phase chemistry, and detection parameters to achieve the desired resolution and sensitivity.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of dansyl amino acids. researchgate.net The principle of separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically alkyl-silica) and a polar mobile phase. researchgate.net Dansylated amino acids, being more hydrophobic than their underivatized counterparts, are well-retained on stationary phases like C8 or, more commonly, C18. researchgate.netresearchgate.net

Separation of a mixture of dansyl amino acids, including Dansyl-L-Aspartic Acid, is typically achieved using a gradient elution. oup.com This involves changing the composition of the mobile phase over the course of the analysis. A common approach uses a two-solvent system: an aqueous buffer (e.g., sodium phosphate) and an organic modifier, most frequently acetonitrile (B52724). oup.com The gradient starts with a higher proportion of the aqueous buffer, and the concentration of acetonitrile is gradually increased to elute the more hydrophobic dansyl amino acids. bsu.edu The pH and ionic strength of the aqueous buffer are critical parameters that can be adjusted to fine-tune the retention times and selectivity of the separation. oup.com

Table 1: Representative RP-HPLC Conditions for Dansyl Amino Acid Separation
ParameterConditionReference
Stationary Phase Ultrasphere ODS C18 researchgate.net
Mobile Phase A Sodium phosphate (B84403) buffer oup.com
Mobile Phase B Acetonitrile oup.com
Elution Mode Linear Gradient researchgate.net
Detection UV Absorbance (250 nm) or Fluorescence oup.com

Assessing the enantiomeric purity of synthetic Dansyl-L-Aspartic Acid is critical, as the presence of its D-enantiomer can have different biological implications. Chiral HPLC is the method of choice for this purpose. Separation is achieved by using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers. chromatographytoday.com

Several types of CSPs are effective for separating dansyl amino acid enantiomers, including those based on macrocyclic glycopeptides like teicoplanin. nih.govsigmaaldrich.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The differing stability of these complexes leads to different retention times for the L- and D-enantiomers. The mobile phase composition, particularly its pH, plays a significant role in the chiral recognition process. For instance, studies on a teicoplanin stationary phase have shown that increasing the eluent pH can lead to an increase in the separation factor between D,L-dansyl amino acids, as it influences the ionization state of the analytes and their interaction with the CSP. nih.gov Other approaches include ligand-exchange chromatography and the use of cyclodextrin-based CSPs. researchgate.netchiraltech.com

Table 2: Chiral Stationary Phases for Dansyl Amino Acid Enantioseparation
Chiral Stationary Phase (CSP) TypeExample Commercial NameMechanismReference
Macrocyclic GlycopeptideCHIROBIOTIC TInclusion, hydrogen bonding, dipole-dipole interactions chromatographytoday.comnih.gov
Cyclodextrin-based(Various)Inclusion complexation researchgate.net
Ligand ExchangeAstec CLC-D, CLC-LFormation of diastereomeric metal complexes chromatographytoday.com
ZwitterionicCHIRALPAK ZWIX(+)Ion-exchange and polar interactions chiraltech.com

A major advantage of using dansyl chloride for derivatization is that it renders the amino acid highly fluorescent. cogershop.comresearchgate.net Dansyl chloride itself is non-fluorescent but becomes fluorescent after reacting with the primary amino group of aspartic acid. cogershop.com This property is exploited by integrating a fluorescence detector into the HPLC system, which provides significantly higher sensitivity and selectivity compared to standard UV-Vis absorbance detection. researchgate.netresearchgate.net Detection limits in the femtomole range can be achieved. nih.gov

The dansyl group has a characteristic fluorescence spectrum. The excitation maximum is typically in the range of 330–340 nm, with a broad emission maximum observed around 515–545 nm. cogershop.comaatbio.comnih.gov This large Stokes shift (the difference between excitation and emission wavelengths) is advantageous as it minimizes self-quenching and background interference. cogershop.com By setting the detector to these specific wavelengths, the system can selectively quantify Dansyl-L-Aspartic Acid even in the presence of other non-fluorescent, co-eluting compounds from a complex sample matrix.

Table 3: Fluorescence Spectral Properties of Dansyl Derivatives
ParameterWavelength Range (nm)Reference
Excitation Maximum (λex) ~330 - 340 aatbio.comnih.gov
Emission Maximum (λem) ~515 - 545 cogershop.comaatbio.comrsc.org

Capillary Electrophoresis (CE) Techniques for High-Resolution Separations

Capillary Electrophoresis (CE) offers an alternative and complementary approach to HPLC for the analysis of charged species like Dansyl-L-Aspartic Acid. CE separations are performed in a narrow-bore capillary filled with a background electrolyte, and separation is based on the differential migration of analytes in an electric field. The technique is known for its high separation efficiency, short analysis times, and minimal sample consumption.

Micellar Electrokinetic Chromatography (MEKC) is a powerful hybrid of electrophoresis and chromatography that can separate both charged and neutral analytes. wikipedia.org In MEKC, a surfactant, such as Sodium Dodecyl Sulfate (SDS), is added to the background electrolyte at a concentration above its critical micelle concentration (CMC). wikipedia.org This results in the formation of micelles, which act as a pseudo-stationary phase.

The separation of dansyl amino acids by MEKC is based on their partitioning between the aqueous buffer (the mobile phase) and the hydrophobic interior of the micelles. nih.gov While all analytes are swept toward the cathode by the strong electroosmotic flow (EOF), the negatively charged SDS micelles have their own electrophoretic mobility toward the anode. wikipedia.org This opposing migration allows for a wide separation window. Analytes with greater hydrophobicity will interact more strongly with the micelles and thus have longer migration times. This technique has been successfully used to achieve complete separations of various acidic and neutral dansylated amino acids. nih.gov The resolution can be optimized by adjusting parameters such as buffer pH, temperature, and the concentration of the surfactant. nih.gov

In Capillary Zone Electrophoresis (CZE), the separation of ions is governed by their electrophoretic mobility, which is a function of the analyte's charge-to-size ratio. nih.gov For Dansyl-L-Aspartic Acid, which possesses two carboxylic acid groups and a sulfonic acid group from the dansyl moiety, the net charge is highly dependent on the pH of the background electrolyte.

The buffer pH is a critical parameter for controlling the electrophoretic mobility and separation selectivity. nih.gov At low pH, the carboxylic acid groups are protonated, reducing the net negative charge and thus decreasing the electrophoretic mobility. As the pH of the buffer increases, these acidic groups deprotonate, leading to a higher net negative charge and an increase in electrophoretic mobility toward the anode (opposite to the typical EOF direction). By carefully selecting the buffer pH, the ionization state of Dansyl-L-Aspartic Acid can be manipulated to optimize its separation from other components in a mixture. nih.gov For example, in chiral separations using ligand exchange capillary electrochromatography, buffer pH affects not only the analyte's mobility but also the complex formation with the chiral selector, thereby influencing the resolution of enantiomers. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Screening in Synthesis

Thin-Layer Chromatography (TLC) serves as an indispensable analytical technique in the synthesis of Dansyl-L-Aspartic Acid and its subsequent conversion to Dansyl-L-Aspartic Acid DCHA salt. Its application is primarily twofold: monitoring the progress of the dansylation reaction and assessing the purity of the synthesized compounds at various stages. The inherent fluorescence of the dansyl group allows for highly sensitive visualization of the product and any related species on the TLC plate under ultraviolet (UV) light.

The synthesis of Dansyl-L-Aspartic Acid involves the reaction of L-aspartic acid with dansyl chloride in an alkaline medium. TLC is an effective method to monitor the consumption of the starting materials and the formation of the product. A typical TLC analysis for reaction monitoring would involve spotting the reaction mixture alongside the standards of L-aspartic acid and dansyl chloride on a TLC plate. As the reaction proceeds, the spot corresponding to the starting materials will diminish in intensity, while a new, fluorescent spot corresponding to Dansyl-L-Aspartic Acid will appear and intensify. The reaction is generally considered complete when the spot of the limiting reactant, typically L-aspartic acid, is no longer visible on the TLC plate.

For purity screening, TLC is employed to detect the presence of unreacted starting materials, by-products, or degradation products in the synthesized Dansyl-L-Aspartic Acid or its DCHA salt. A pure sample should ideally present as a single, well-defined spot on the TLC plate. The presence of additional spots indicates impurities. The choice of the stationary phase and the mobile phase is critical for achieving good separation and accurate purity assessment.

Stationary Phases: Commonly used stationary phases for the TLC analysis of dansyl amino acids include silica (B1680970) gel and polyamide.

Silica Gel: Silica gel plates are widely used due to their versatility and the ability to separate compounds based on polarity.

Polyamide: Polyamide layers offer a different selectivity, particularly for dansylated compounds, and can provide excellent resolution.

Mobile Phases (Eluents): The selection of the mobile phase is crucial and depends on the stationary phase used and the specific separation required. A variety of solvent systems can be employed, often consisting of a mixture of polar and non-polar solvents. The polarity of the mobile phase is adjusted to achieve optimal separation of the components. Some exemplary solvent systems for the TLC of dansyl amino acids are presented in the tables below. It is important to note that the optimal solvent system for Dansyl-L-Aspartic Acid may need to be determined empirically.

Visualization: Due to the fluorescent nature of the dansyl group, the primary method for visualizing the separated spots on the TLC plate is by using a UV lamp. Under long-wavelength UV light (typically 365 nm), dansylated compounds appear as bright yellow or greenish-yellow fluorescent spots, allowing for their easy detection even at low concentrations. This non-destructive visualization method is highly sensitive.

The progress of a typical dansylation reaction to synthesize Dansyl-L-Aspartic Acid can be qualitatively assessed using TLC, as illustrated in the following representative data table.

Table 1: Representative TLC Data for Monitoring the Synthesis of Dansyl-L-Aspartic Acid on a Silica Gel Plate

Time PointL-Aspartic Acid (Starting Material)Dansyl Chloride (Reagent)Dansyl-L-Aspartic Acid (Product)
0 h PresentPresentAbsent
1 h Present (diminished)PresentPresent (appearing)
4 h Barely visiblePresentPresent (intensified)
8 h AbsentPresent (excess)Present (strong)

Note: The presence or absence and relative intensity of the spots are observed under UV light.

For purity assessment, the Retention Factor (Rƒ) value is a key parameter. The Rƒ value is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Under a specific set of chromatographic conditions (stationary phase, mobile phase, temperature), the Rƒ value is a characteristic property of a compound. A pure sample of Dansyl-L-Aspartic Acid DCHA salt (which would be analyzed as the dansyl-L-aspartic acid on the plate) should exhibit a single spot with a consistent Rƒ value. The following table provides hypothetical Rƒ values for Dansyl-L-Aspartic Acid and potential impurities in different solvent systems to illustrate how TLC can be used for purity screening.

Table 2: Illustrative Rƒ Values for Purity Screening of Dansyl-L-Aspartic Acid on Different TLC Systems

CompoundRƒ Value (System A: Silica Gel, Chloroform:Methanol:Acetic Acid 15:4:1)Rƒ Value (System B: Polyamide, Benzene:Acetic Acid 9:1)
Dansyl-L-Aspartic Acid 0.450.60
L-Aspartic Acid 0.050.10
Dansyl Chloride 0.900.85
Dansyl Amide (by-product) 0.750.70

Note: These Rƒ values are illustrative and can vary depending on the specific experimental conditions.

Biochemical and Enzymatic Research Applications of Dansyl L Aspartic Acid Dicyclohexylamine Salt

Methodologies for Quantitative Amino Acid Analysis in Biological Samples

Accurate quantification of amino acids in biological samples is crucial for understanding metabolism and diagnosing diseases. springernature.com Dansyl chloride, the core reactive group in Dansyl-L-Aspartic Acid Dicyclohexylamine (B1670486) Salt, is a widely used derivatizing agent that enhances the detection of amino acids. mdpi.comresearchgate.net

Pre-column Derivatization Strategies for Amino Acid Profiling

Pre-column derivatization involves reacting the amino acids with a labeling agent prior to their separation by chromatography. actascientific.com Dansyl chloride is frequently employed for this purpose, reacting with the primary and secondary amine groups of amino acids to form fluorescent dansyl-amino acids. researchgate.net This process significantly improves their detection by fluorescence or UV spectroscopy. mdpi.com

The derivatization reaction is typically carried out in an aqueous-organic mixture at an alkaline pH (9.5-10) and elevated temperatures. researchgate.net These conditions facilitate the reaction between dansyl chloride and the amino groups. The resulting dansylated amino acids can then be separated using reverse-phase high-performance liquid chromatography (HPLC). researchgate.netbsu.edu This technique allows for the sensitive analysis of amino acids in various biological samples, including protein hydrolysates and physiological fluids. researchgate.netresearchgate.net

A key advantage of using dansyl chloride is the stability of the resulting dansyl-amino acid derivatives, which are resistant to both acidic and alkaline hydrolysis. researchgate.net This robustness ensures reliable and reproducible quantification. Furthermore, the method is highly sensitive, capable of detecting amino acids in the low femtomole range. bsu.edu

Table 1: Comparison of Pre-column Derivatization Reagents for Amino Acid Analysis
ReagentAdvantagesDisadvantagesDetection Method
Dansyl ChlorideSimple procedure, stable derivatives, strong fluorescence and UV absorption. creative-proteomics.comPoor reactivity and slow kinetics. creative-proteomics.comFluorescence, UV creative-proteomics.com
Dabsyl ChlorideSimple procedure, very stable derivatives, good reproducibility, high sensitivity. jascoinc.comRequires elevated temperatures for reaction. researchgate.netVisible jascoinc.com
o-Phthalaldehyde (B127526) (OPA)Rapid reaction. actascientific.comUnstable derivatives, does not react with secondary amino acids. researchgate.netFluorescence actascientific.com
9-Fluorenyl Methyl Chloroformate (FMOC-Cl)Rapid reaction, stable product. creative-proteomics.comLow selectivity, fluorescent hydrolysis product can interfere. creative-proteomics.comFluorescence, UV creative-proteomics.com

Post-column Derivatization Techniques in Automated Analysis Systems

In post-column derivatization, amino acids are first separated by chromatography and then mixed with a derivatizing reagent before entering the detector. shimadzu.com This method is well-suited for automated amino acid analysis systems and offers excellent quantitative performance and reproducibility. shimadzu.comaurigaresearch.com

A significant advantage of post-column derivatization is that the separation of analytes occurs before the chemical reaction. This minimizes potential interference from the sample matrix, making the technique applicable to a wide range of biological samples. shimadzu.com Ion-exchange chromatography is the most common separation method used in conjunction with post-column derivatization for amino acid analysis. researchgate.net

While dansyl chloride is primarily used in pre-column strategies, the principles of post-column derivatization are important for context in automated amino acid analysis. Commonly used reagents in this approach include ninhydrin (B49086) and o-phthalaldehyde (OPA). shimadzu.com Ninhydrin reacts with both primary and secondary amino acids to produce a colored compound detected by visible absorption, while OPA reacts with primary amino acids to yield a fluorescent product. aurigaresearch.comactascientific.com

Table 2: Features of Post-column Derivatization in Amino Acid Analysis
FeatureDescription
PrincipleAmino acids are separated chromatographically before reacting with a derivatizing reagent. shimadzu.com
AdvantagesCan be automated, excellent quantitative performance, less prone to matrix effects, detects both primary and secondary amino acids (with appropriate reagents). shimadzu.comaurigaresearch.com
DisadvantagesDifficulty in increasing sensitivity, high consumption of reagents. shimadzu.com
Common ReagentsNinhydrin, o-phthalaldehyde (OPA), fluorescamine. researchgate.netactascientific.com
Separation MethodTypically ion-exchange chromatography. researchgate.net

Elucidation of Enzyme-Substrate Interactions and Reaction Mechanisms

Dansyl-labeled compounds, including analogues of Dansyl-L-Aspartic Acid, are valuable tools for investigating enzyme kinetics and mechanisms due to their fluorescent properties.

Development of Fluorescent Enzyme Assays Utilizing Dansyl-L-Aspartic Acid Analogues

Fluorescent enzyme assays offer high sensitivity and allow for the continuous monitoring of reaction kinetics. mdpi.com Dansylated substrates are particularly useful in this regard. The fluorescence of the dansyl group is sensitive to its local environment. When a dansyl-labeled substrate binds to the active site of an enzyme, changes in the polarity and viscosity of the microenvironment can lead to a detectable change in fluorescence intensity or emission wavelength. datapdf.com

This phenomenon can be exploited to study enzyme-substrate binding and to screen for enzyme inhibitors. For example, a novel technique for transglutaminase activity assay was developed based on the fluorescence quenching of a dansyl-labeled substrate. researchgate.net This assay is rapid, highly sensitive, and suitable for high-throughput screening. researchgate.net

Kinetic Studies of Enzyme Activity and Inhibition Using Dansyl-Labeled Substrates

Dansyl-labeled substrates are instrumental in studying the kinetics of enzymatic reactions. datapdf.com The change in fluorescence upon substrate binding or product formation can be monitored in real-time to determine kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat). wikipedia.orgteachmephysiology.com

For instance, the hydrolysis of dansyl peptide substrates by the enzyme thermolysin has been studied using stopped-flow fluorescence techniques. nih.gov The fluorescence changes observed during the reaction provided insights into the concentrations of the enzyme-substrate complex and the free substrate, allowing for the determination of steady-state kinetic parameters. datapdf.comnih.gov Such studies are crucial for understanding the catalytic mechanism of an enzyme and how its activity is regulated.

Application as a Fluorescent Probe for Protein and Peptide Labeling in Structural Biology

The dansyl group, due to its fluorescent properties, serves as an excellent probe for labeling proteins and peptides to investigate their structure and dynamics. mdpi.com Dansyl chloride reacts covalently with primary amines, such as the N-terminal amino group of a peptide or the side chain of lysine (B10760008) residues in a protein. mdpi.com

The introduction of the dansyl moiety has been shown to have a negligible effect on the native conformation of proteins. mdpi.com This allows researchers to study various aspects of protein structure and function, including:

Conformational Changes: Changes in the fluorescence of the dansyl probe can indicate conformational changes in the protein upon ligand binding or changes in environmental conditions.

Ligand Binding Sites: Dansyl labeling can be used to identify ligand-binding sites. If the binding of a ligand is prevented by dansylation of a particular residue, it suggests that this residue is at or near the binding site. mdpi.com

Protein-Protein Interactions: The fluorescence properties of the dansyl group can be used to monitor the association and dissociation of protein complexes.

For example, the co-crystal structures of human serum albumin in complex with various dansylated amino acids have provided a structural basis for their site-specificity and have been instrumental in mapping the drug-binding sites on the protein. nih.gov

Site-Specific Labeling Methodologies for Protein Structure-Function Research

The utility of dansyl derivatives in protein research is heavily reliant on their ability to be covalently attached to specific amino acid residues. This process, known as covalent labeling, is a powerful tool for investigating protein structure and function. The dansyl group, typically introduced via dansyl chloride, readily reacts with nucleophilic groups in amino acid side chains.

The primary targets for dansylation are the primary amines found in the side chain of lysine residues and the N-terminus of the polypeptide chain. The reaction is generally performed under mild conditions, which helps to preserve the native structure and function of the protein being studied. By controlling factors such as pH, researchers can influence the specificity of the labeling reaction. For instance, increasing the pH enhances the labeling efficiency for lysine residues.

Monitoring Conformational Changes in Proteins and Peptides via Dansyl Fluorescence

The fluorescence of the dansyl group is highly sensitive to the polarity of its local environment. When a dansyl-labeled protein undergoes a conformational change, the environment around the dansyl probe can be altered. For example, a region of the protein may become more exposed to the aqueous solvent or, conversely, buried in a hydrophobic pocket. This change in polarity causes a shift in the fluorescence emission spectrum of the dansyl group, which can be measured to monitor the conformational transition in real-time.

A key characteristic of environment-sensitive probes like dansyl is the change in their Stokes shift (the difference between the excitation and emission maxima) and a bathochromic (red) shift in emission in more polar environments. This property allows for an analog readout of the local structure and dynamics of the protein.

A practical application of this principle is seen in studies of the E. coli Lon protease. Researchers used a peptide substrate labeled with a dansyl group (S4 dansyl peptide) to monitor its interaction with the enzyme. The binding of the dansylated peptide to Lon resulted in changes in the fluorescence signal, which could be used to study the kinetics of binding and subsequent ATP-dependent conformational changes in the enzyme. The interaction was monitored by exciting tryptophan residues within the protein and observing the fluorescence emission from the dansyl moiety, a phenomenon indicative of the proximity between the tryptophan residues and the bound peptide. An increase in dansyl fluorescence concurrent with a decrease in tryptophan fluorescence suggests that the peptide is binding and that the enzyme may be undergoing a conformational shift, making its tryptophan residues more accessible to the dansyl probe.

Table 1: Environmental Sensitivity of Dansyl Fluorophore

EnvironmentExcitation MaximumEmission MaximumFluorescence Intensity
Nonpolar (e.g., buried in protein core)Shorter WavelengthShorter WavelengthHigh
Polar (e.g., solvent-exposed)Longer WavelengthLonger WavelengthLow (Quenched)

This table illustrates the general principles of how the fluorescence properties of a dansyl probe change in response to the polarity of its microenvironment.

Table 2: Example Kinetic Data from Dansyl-Peptide Binding to Lon Protease Mutant

ReactantObservationInterpretation
Lon Mutant + Dansylated PeptideIncrease in dansyl fluorescenceSpecific binding interaction between the enzyme and the peptide.
Lon-Peptide Complex + ATPFurther increase in dansyl fluorescenceATP-induced conformational change in the enzyme.

This table summarizes the types of observations and interpretations that can be made from fluorescence experiments using dansyl-labeled peptides to study enzyme dynamics, based on the research on E. coli Lon protease.

Crystallographic Studies and Advanced Structural Elucidation Methodologies

Single-Crystal X-ray Diffraction Studies of Dansyl-L-Aspartic Acid Dicyclohexylamine (B1670486) Salt and its Derivatives

A comprehensive crystallographic investigation of Dansyl-L-Aspartic Acid DCHA salt would involve the growth of high-quality single crystals, followed by their analysis using an X-ray diffractometer. The resulting data would not only confirm the molecular structure but also reveal the intricate network of intermolecular interactions that govern the crystal packing.

The initial and often most challenging step in a crystallographic study is the growth of single crystals suitable for X-ray diffraction. These crystals need to be of sufficient size (typically 0.1-0.3 mm in each dimension) and possess a high degree of internal order. The optimization of crystallization conditions is a systematic process that involves screening a wide range of parameters.

For a compound like Dansyl-L-Aspartic Acid DCHA salt, a variety of crystallization techniques could be employed, including:

Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration can lead to the formation of well-ordered crystals.

Vapor Diffusion (Hanging and Sitting Drop): A small drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant solution in a sealed chamber. The slow diffusion of the precipitant vapor into the drop induces crystallization.

Solvent/Anti-Solvent Diffusion: An "anti-solvent" in which the compound is insoluble is slowly introduced into a solution of the compound, reducing its solubility and promoting crystal growth.

The choice of solvents and precipitants is crucial. For N-protected amino acid salts, common solvents include methanol, ethanol, acetone, and ethyl acetate, while anti-solvents or precipitants could range from water to non-polar organic solvents like hexane. The pH of the crystallization medium can also play a significant role. A systematic screening of these variables is typically performed to identify the optimal conditions for growing diffraction-quality crystals.

A hypothetical screening process for Dansyl-L-Aspartic Acid DCHA salt might involve the parameters outlined in the table below.

ParameterRange of Conditions Explored
Solvent Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile (B52724)
Precipitant Water, Hexane, Diethyl ether, Toluene
Temperature 4 °C, Room Temperature (approx. 20-25 °C)
Concentration 5 mg/mL, 10 mg/mL, 20 mg/mL
Technique Slow Evaporation, Vapor Diffusion

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

The data collection process involves rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays on a detector. Modern diffractometers equipped with CCD or CMOS detectors can collect a complete dataset in a matter of hours.

The collected data is then processed to determine the unit cell parameters and the space group of the crystal. The crystal structure is subsequently "solved" using direct methods or Patterson methods, which provide an initial model of the electron density. This model is then "refined" against the experimental data using least-squares methods. The refinement process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

A summary of typical crystallographic data collection and refinement parameters is presented in the following table.

ParameterTypical Value/Method
Diffractometer Bruker APEX-II CCD or similar
X-ray Source Mo Kα radiation (λ = 0.71073 Å)
Temperature 100(2) K
Crystal System To be determined
Space Group To be determined
Data Collection Software APEX suite
Structure Solution SHELXT or similar
Structure Refinement SHELXL or similar
Final R-indices Typically R1 < 0.05 for high-quality data
Goodness-of-fit (GooF) Close to 1.0

The refined crystal structure provides a wealth of information about the intermolecular interactions that stabilize the crystal lattice. For Dansyl-L-Aspartic Acid DCHA salt, these interactions would likely include:

Hydrogen Bonding: The carboxylic acid group of the aspartic acid moiety and the amino group of the dicyclohexylamine cation are prime candidates for forming strong hydrogen bonds. These interactions are highly directional and play a crucial role in determining the crystal packing.

The analysis of these interactions is fundamental in the field of crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties. In an academic research context, understanding the crystal packing of Dansyl-L-Aspartic Acid DCHA salt could provide insights into how the bulky and fluorescent dansyl group and the flexible dicyclohexylammonium (B1228976) cation influence the self-assembly of amino acid derivatives. This knowledge is valuable for the rational design of new materials, such as fluorescent probes and chiral resolving agents.

Theoretical and Computational Investigations of Dansyl L Aspartic Acid Dicyclohexylamine Salt

Quantum Chemical Calculations of Electronic Structure and Spectroscopic Properties

Quantum chemical calculations are pivotal in elucidating the electronic and photophysical properties of Dansyl-L-Aspartic Acid DCHA salt. These methods allow for a precise description of the molecule's behavior at the quantum level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For Dansyl-L-Aspartic Acid DCHA salt, DFT calculations can predict its geometry, molecular orbital energies, and reactivity descriptors. The interaction between the Dansyl-L-Aspartic Acid anion and the dicyclohexylammonium (B1228976) cation is primarily electrostatic, forming a salt bridge. DFT studies on similar systems, such as L-aspartic acid and its derivatives, have provided valuable insights into their electronic properties. researchgate.netnih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions and reactivity. In the dansyl moiety, the HOMO is typically localized on the dimethylaminonaphthalene group, which acts as the electron donor, while the LUMO is distributed over the naphthalene (B1677914) ring and the sulfonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity and easier electronic excitation.

Table 1: Illustrative DFT-Calculated Properties for a Dansyl Amino Acid System

PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVRelates to the electron-donating ability.
LUMO Energy-1.8 eVRelates to the electron-accepting ability.
HOMO-LUMO Gap4.4 eVInfluences electronic transitions and reactivity.
Dipole Moment8.5 DIndicates the overall polarity of the molecule.

Note: These values are representative and would need to be specifically calculated for Dansyl-L-Aspartic Acid DCHA salt.

Reactivity analysis through DFT can also involve the calculation of chemical descriptors such as electronegativity, chemical hardness, and the Fukui function. These parameters help in predicting the sites of electrophilic and nucleophilic attack, providing a deeper understanding of the molecule's interaction with its environment.

Time-Dependent Density Functional Theory (TD-DFT) is the primary tool for studying the excited states of molecules and predicting their spectroscopic properties. For a fluorescent compound like Dansyl-L-Aspartic Acid, TD-DFT can accurately predict its absorption and emission spectra. The calculations involve determining the energies of various electronic transitions from the ground state to different excited states.

The characteristic fluorescence of the dansyl group arises from a charge-transfer transition between the dimethylamino donor and the naphthalene sulfonyl acceptor. nih.gov TD-DFT calculations can model this intramolecular charge transfer (ICT) process and predict the corresponding absorption and emission wavelengths. The solvatochromic effect, which is the shift in absorption and emission maxima with solvent polarity, can also be investigated using TD-DFT in conjunction with solvent models. In polar solvents, the excited state with significant charge separation is stabilized, leading to a red-shift in the emission spectrum.

Table 2: Predicted Spectroscopic Data from TD-DFT for a Dansyl Derivative

ParameterPredicted Value (in vacuum)Predicted Value (in water)Experimental Range
Absorption Maximum (λmax, abs)~340 nm~350 nm330-360 nm
Emission Maximum (λmax, em)~500 nm~520 nm500-550 nm
Oscillator Strength (f)~0.2~0.25-
Fluorescence Quantum Yield--Varies with environment

Note: Specific calculations for Dansyl-L-Aspartic Acid DCHA salt are required for precise values.

TD-DFT studies can also provide insights into non-radiative decay pathways, which compete with fluorescence and affect the quantum yield. Understanding these processes is crucial for designing more efficient fluorescent probes.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of Dansyl-L-Aspartic Acid DCHA salt over time, providing information on its conformational flexibility and interactions with the surrounding solvent molecules.

A prerequisite for accurate MD simulations is a reliable force field, which is a set of parameters describing the potential energy of the system as a function of its atomic coordinates. While standard force fields like AMBER and CHARMM include parameters for amino acids, specific parameters for the dansyl group are often not available and need to be developed. nih.govuiuc.eduresearchgate.net

The parameterization process for the dansyl moiety typically involves quantum mechanical calculations to determine equilibrium bond lengths, bond angles, and dihedral angles. Partial atomic charges are usually derived by fitting to the electrostatic potential calculated from DFT. These new parameters are then integrated into an existing force field. The dicyclohexylamine (B1670486) counter-ion also requires appropriate parameterization to accurately model its interactions.

Table 3: Example of Force Field Parameters for a Dihedral Angle in the Dansyl Group

Dihedral AngleForce Constant (kcal/mol)PeriodicityPhase Shift (degrees)
C-S-N-C1.52180

Note: This is an illustrative example; a full parameterization would involve numerous terms.

MD simulations are particularly useful for studying the interactions of Dansyl-L-Aspartic Acid DCHA salt with biological macromolecules such as proteins and nucleic acids, as well as with lipid membranes. mdpi.comnih.gov These simulations can reveal the binding modes, interaction energies, and the influence of the probe on the biological system.

For example, to study the interaction with a protein, the parameterized Dansyl-L-Aspartic Acid DCHA salt would be placed in a simulation box containing the protein solvated in water. The simulation would then be run for a sufficient length of time to observe stable binding. Analysis of the trajectory can identify key residues involved in the interaction, such as through hydrogen bonds or hydrophobic contacts. tdl.orgresearchgate.net Similar approaches can be used to study the partitioning and orientation of the probe within a lipid bilayer, which is relevant for membrane-related studies.

Chemoinformatics Approaches for Predictive Modeling of Analytical Performance

Chemoinformatics utilizes computational and informational techniques to address problems in chemistry. For Dansyl-L-Aspartic Acid DCHA salt, chemoinformatics can be employed to build predictive models for its analytical performance as a fluorescent probe.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of chemoinformatics. These models correlate the chemical structure of a molecule with its biological activity or a specific property, such as fluorescence quantum yield or binding affinity to a target. To develop a QSAR model for dansyl-based probes, a dataset of compounds with known properties is required. Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can encode information about the molecule's topology, geometry, and electronic properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the property of interest. Such a model could then be used to predict the performance of new, unsynthesized dansyl derivatives, thereby guiding the design of improved fluorescent probes.

Table 4: Common Molecular Descriptors Used in QSAR Modeling of Fluorescent Probes

Descriptor ClassExample DescriptorsInformation Encoded
TopologicalWiener Index, Kier & Hall IndicesMolecular branching and connectivity.
GeometricMolecular Surface Area, Volume3D shape and size of the molecule.
ElectronicDipole Moment, HOMO/LUMO EnergiesCharge distribution and reactivity.
HydrophobicLogPLipophilicity and partitioning behavior.

By combining these theoretical and computational approaches, a comprehensive understanding of Dansyl-L-Aspartic Acid Dicyclohexylamine salt can be achieved, from its fundamental quantum mechanical properties to its dynamic behavior in complex environments and its potential as a high-performance analytical tool.

Future Directions and Emerging Research Avenues for Dansyl L Aspartic Acid Dicyclohexylamine Salt Research

Integration with Microfluidic and Lab-on-a-Chip Systems for High-Throughput Analytical Methodologies

The miniaturization of analytical processes onto microfluidic and lab-on-a-chip (LOC) platforms offers dramatic increases in throughput and significant reductions in reagent consumption and analysis time. nih.gov These systems integrate sample preparation, reaction, and detection into a single device, making them ideal for high-throughput screening and diagnostics. mdpi.comnih.gov The dansyl moiety is particularly well-suited for integration into such systems.

Development of Novel Biosensor Platforms Utilizing Dansyl Fluorophore Properties

The fluorescence of the dansyl group is highly sensitive to the polarity of its local environment. researchgate.net This property is the cornerstone for its potential in novel biosensor development. When a dansyl-labeled molecule binds to its target, the change in the microenvironment surrounding the fluorophore can lead to a detectable shift in fluorescence emission wavelength or intensity. researchgate.netnih.gov This "turn-on" or "turn-off" signaling mechanism is a powerful principle for creating highly selective and sensitive biosensors.

Research is moving towards designing biosensors where Dansyl-L-Aspartic Acid acts as a signaling component. The aspartic acid portion can serve as a recognition element itself for specific targets or as a versatile linker to attach other recognition molecules, such as peptides or antibodies. For instance, dansyl derivatives have been successfully incorporated into fluorescent probes for the selective detection of metal ions like mercury (Hg²⁺). rsc.orgmdpi.comnih.gov This same principle can be adapted to create sensors for other biologically or environmentally significant analytes. The development of a Dansyl-L-Aspartic Acid based sensor could be particularly relevant for monitoring enzymes that process aspartic acid or for detecting specific metal ions that coordinate with the carboxyl groups of the aspartic acid residue.

Table 1: Performance of a Dansyl-Derivative Based Fluorescent Nanosensor for Hg²⁺ Detection
ParameterFindingReference
Target AnalyteMercury (II) ion (Hg²⁺) rsc.orgmdpi.com
Sensor PlatformDansyl derivative functionalized Fe₃O₄@SiO₂ magnetic nanomaterial rsc.org
Detection PrinciplePronounced Hg²⁺-selective ON-OFF type fluorescence switching mdpi.com
Detection LimitAs low as 10⁻⁸ M (nanomolar range) rsc.org
SelectivityHigh selectivity over other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cd²⁺, Pb²⁺, Cu²⁺) rsc.org
Potential ApplicationDetection and removal of Hg²⁺ in biological and environmental samples rsc.org

Role in Advancing Fundamental Understanding of Fluorescent Probes and Their Interactions in Complex Systems

Fluorescent probes are indispensable tools in biochemistry and cell biology for visualizing and quantifying molecular processes. nih.govnih.gov The dansyl group, as one of the classic extrinsic fluorescent probes, continues to be a subject of study to understand the fundamental principles governing fluorescence. nih.govnih.gov Its well-characterized sensitivity to solvent polarity (solvatochromism) makes it an excellent model system. researchgate.net

Future fundamental research involving Dansyl-L-Aspartic Acid will likely focus on systematically studying its photophysical properties in diverse and complex environments. By observing the fluorescence emission shifts and quantum yield changes in different solvents, in micellar systems, or when bound to macromolecules like proteins, researchers can build more accurate models of probe-environment interactions. nih.gov These studies can elucidate the specific contributions of polarity, viscosity, and hydrogen bonding to the fluorescent signal. This knowledge is crucial for the rational design of next-generation fluorescent probes with improved sensitivity, specificity, and predictability for imaging and sensing applications in complex biological systems. rsc.org For example, understanding how the local environment alters the excited state of the dansyl fluorophore can lead to the design of probes that report on specific cellular events, such as protein conformational changes or lipid membrane phase transitions. mdpi.comresearchgate.net

Table 2: Environmental Sensitivity of Dansyl Fluorophores
EnvironmentObserved Fluorescence PropertyImplicationReference
Aqueous Solution (e.g., unbound)Emission peak around 500-510 nmProbe is in a polar, hydrophilic environment. researchgate.net
Hydrophobic Pocket (e.g., protein-bound)Emission peak shifts to ~480-485 nm (blue shift)Probe has moved to a non-polar, hydrophobic environment. researchgate.net
Organic Solvents (e.g., benzene)Emission maximum near 484 nmRepresents a highly non-polar environment. nih.gov
MethanolEmission maximum near 518 nmRepresents a polar, protic environment. nih.gov

Exploration in Advanced Materials Science as a Component for Fluorescent Functional Materials

The integration of fluorescent molecules into polymers, nanoparticles, and other materials is a rapidly growing area of materials science. These fluorescent functional materials have applications in sensing, solid-state lighting, and optical data storage. The dansyl group's robust fluorescence and synthetic accessibility make it an attractive building block for such materials. rsc.org

The structure of Dansyl-L-Aspartic Acid is ideal for this purpose; the dansyl group provides the optical properties, while the two carboxylic acid groups on the aspartic acid moiety provide reactive handles for covalent incorporation into a material's structure. Researchers are exploring the attachment of dansyl groups to polymer surfaces, such as polyethylene, to create materials with fluorescently labeled interfaces. harvard.edu This allows for the study of surface chemistry and polymer reconstruction. harvard.edu Another avenue is the incorporation of dansyl derivatives into macrocycles or nanoparticles to create novel chemosensors. rsc.orgrsc.org For example, a dansyl-appended macrocycle has been synthesized for the detection of nitro-containing drugs. rsc.org Future work could involve polymerizing Dansyl-L-Aspartic Acid or using it as a cross-linker to create intrinsically fluorescent hydrogels or polymers, which could function as sensors for pH, metal ions, or other small molecules.

Conclusion

Summary of Key Academic Contributions and Research Findings Related to Dansyl-L-Aspartic Acid Dicyclohexylamine (B1670486) Salt

Dansyl-L-Aspartic Acid Dicyclohexylamine Salt is primarily recognized for its role as a fluorescent labeling reagent in biochemical analysis. The dicyclohexylamine (DCHA) salt form is specifically utilized to enhance the solubility and stability of the dansylated amino acid, making it a more effective tool in research settings. Key academic contributions are centered on its application as a pre-column derivatization agent for chromatographic and electrophoretic techniques.

The core function of the compound is to attach a fluorescent tag—the dansyl group—to biomolecules, particularly those with primary and secondary amine groups, such as amino acids and peptides. This allows for their visualization and quantification at very low concentrations. Research has broadly focused on the use of dansylated amino acids, including the aspartic acid variant, in several key areas:

Proteomics and Peptide Analysis: Dansylated amino acids are instrumental in the labeling of proteins and peptides, facilitating their study using methods like fluorescence microscopy and flow cytometry.

Enantiomeric Separation: A significant body of research has been dedicated to the separation of amino acid enantiomers (D and L forms) after derivatization with dansyl chloride. Studies have successfully employed techniques like chiral ligand-exchange capillary electrophoresis and high-performance liquid chromatography (HPLC) with chiral mobile phase additives to resolve mixtures of dansylated amino acids. nih.govnih.gov For instance, one method achieved the successful enantioseparation of 17 different pairs of dansyl-amino acids using a zinc(II)-L-arginine complex. nih.gov

Quantitative Analysis: The high fluorescence of the dansyl group enables sensitive detection, making it possible to quantify amino acids in complex samples. Research has demonstrated the application of these methods in analyzing real-world samples, such as determining the amino acid content in rice vinegars with a high degree of accuracy and recovery. nih.gov

PropertyValue
CAS Number 53332-29-9
Molecular Formula C₂₈H₄₄N₄O₆S
Molecular Weight 564.74 g/mol
Primary Function Fluorescent Probe / Labeling Reagent
Key Feature DCHA salt form enhances solubility and stability.

Recapitulation of Methodological Innovations and Their Impact on Chemical and Biochemical Research

The use of Dansyl-L-Aspartic Acid and other dansylated amino acids represents a significant methodological innovation in analytical science, primarily through the advancement of pre-column derivatization techniques. This approach fundamentally shifted the capabilities of separation sciences.

Before the widespread use of fluorescent tags, the detection of amino acids and peptides in HPLC and other methods often relied on less sensitive UV absorbance. The innovation of using a reagent like dansyl chloride to create highly fluorescent derivatives such as Dansyl-L-Aspartic Acid before analysis allowed for the use of fluorescence detectors. This resulted in a dramatic increase in sensitivity and a corresponding decrease in the limits of detection.

This core innovation has had a cascading impact on several research methodologies:

High-Sensitivity Amino Acid Analysis: It enabled the routine analysis of minute quantities of proteins and peptides, which is crucial for modern proteomics and biomedical research where sample material is often scarce.

Advancements in Chiral Separations: The development of methods to separate dansylated amino acid enantiomers has been a notable innovation. Researchers have explored various chiral selectors, including macrocyclic antibiotics and metal complexes, to achieve effective separation via HPLC and capillary electrophoresis. nih.govnih.gov These methods are critical for studying the roles of different enantiomers in biological systems and for ensuring the chiral purity of pharmaceuticals.

Development of Specialized Fluorescent Probes: The foundational chemistry of dansyl-based compounds has inspired the creation of more complex and selective probes. For example, researchers have synthesized novel dansyl-based sensors designed to selectively detect specific amino acids like cysteine, or metal ions by leveraging different fluorescence mechanisms. rsc.orgnih.gov

Methodological InnovationImpact on Research
Pre-column Fluorescent Derivatization Enabled high-sensitivity detection of amino acids and peptides in chromatography and electrophoresis.
Chiral Ligand-Exchange Electrophoresis Provided a robust method for separating D/L enantiomers of amino acids for purity analysis and biological studies. nih.gov
Chiral Mobile Phase Additives in HPLC Offered an alternative and effective strategy for the enantiomeric resolution of dansylated amino acids. nih.gov

Broader Implications for Analytical and Biochemical Sciences Beyond the Specific Compound

The principles demonstrated by the use of Dansyl-L-Aspartic Acid Dicyclohexylamine Salt have had far-reaching implications. The success of this and similar fluorescent probes has solidified the strategy of covalent labeling and fluorescent derivatization as a cornerstone of modern analytical chemistry.

The broader impact can be seen in several areas:

Foundation for Modern "-Omics": The ability to sensitively detect and quantify the building blocks of proteins is fundamental to proteomics. The methods developed using dansylated compounds helped pave the way for more advanced, high-throughput techniques used today to study the entire protein complement of a cell.

Diagnostic and Biomedical Applications: The use of fluorescent tags for detecting specific biomolecules is a concept that has been widely adopted in diagnostic assays. The development of probes that can selectively bind to and signal the presence of disease markers or other important analytes often relies on the same principles of fluorescence chemistry exemplified by the dansyl group.

Environmental and Food Science: The ability to perform sensitive and quantitative analysis of amino acids has applications beyond biochemistry, including the characterization of food products and the detection of specific compounds in environmental samples. nih.gov

Drug Discovery and Development: The synthesis of new fluorescent probes for biological targets remains an active area of research. The foundational work on simple, effective probes like dansylated amino acids provided the chemical knowledge and inspiration for developing sophisticated tools used in drug discovery to study protein-ligand interactions and cellular processes. rsc.org

In essence, while Dansyl-L-Aspartic Acid Dicyclohexylamine Salt is a specific chemical reagent, its true significance lies in its role as a representative of a class of compounds that revolutionized analytical sensitivity and enabled new avenues of scientific inquiry across multiple disciplines.

Q & A

Basic Research Questions

Q. How is Dansyl-L-Asp DCHA salt synthesized from its free amino acid form?

  • Methodology :

  • Dissolve Dansyl-L-Asp (free acid) in dichloromethane (DCM).
  • Add dicyclohexylamine (DCHA) in stoichiometric excess (1.2–1.5 equiv) under nitrogen to avoid moisture interference.
  • Stir the mixture at 0–5°C for 2–4 hours to facilitate salt formation.
  • Isolate the precipitated DCHA salt via vacuum filtration, followed by washing with cold DCM to remove unreacted DCHA .
  • Critical Note : Ensure anhydrous conditions to prevent hydrolysis of the dansyl group.

Q. What purification challenges arise during DCHA salt formation, and how are they addressed?

  • Key Issue : Crude DCHA salts often form high-viscosity oils instead of solids, complicating isolation.
  • Solution :

  • Add isopropyl alcohol (IPA) to the reaction mixture (1:1 v/v with ethyl acetate) to reduce viscosity and promote crystallization .
  • Optimize solvent ratios (e.g., MeOH:H₂O at 7:3 v/v) during hot slurry purification to enhance purity (85–95%) and recovery (70–80%) .

Advanced Research Questions

Q. How can researchers resolve contradictory HPLC purity data post-DCHA salt crystallization?

  • Analysis Framework :

  • Step 1 : Verify column compatibility (e.g., C18 reverse-phase) and mobile phase composition (acetonitrile/0.1% TFA) to prevent dansyl group degradation.
  • Step 2 : Compare retention times with authentic standards. Discrepancies may indicate residual DCHA or dansyl hydrolysis byproducts.
  • Step 3 : Use mass spectrometry (MS) to confirm molecular ion peaks (e.g., m/z 581.87 for Colupulone DCHA salt ) and rule out adduct formation.
  • Recommendation : Cross-validate with NMR (¹H/¹³C) to detect cyclohexylamine protons (δ 1.0–2.0 ppm) and dansyl aromatic signals (δ 7.5–8.5 ppm) .

Q. What experimental design considerations optimize DCHA salt stability for long-term storage?

  • Stability Protocol :

  • Condition Screening : Store the salt under argon at –20°C in amber vials to prevent photodegradation of the dansyl moiety.
  • Accelerated Stability Testing : Expose samples to 40°C/75% relative humidity for 4 weeks, monitoring via TLC or HPLC for decomposition (e.g., free acid regeneration) .
  • Data Interpretation : A >5% purity drop warrants reformulation with desiccants (e.g., silica gel packets in storage containers).

Q. How do solvent polarity and temperature affect DCHA salt crystallization kinetics?

  • Experimental Approach :

  • Solvent Screening : Test binary mixtures (e.g., EtOAc:IPA, MeOH:H₂O) at varying ratios to identify supersaturation conditions.
  • Kinetic Profiling : Use dynamic light scattering (DLS) to monitor crystal nucleation rates at 25°C vs. 60°C .
  • Outcome : Higher MeOH content (70%) in MeOH:H₂O systems accelerates crystal growth but may trap solvents, requiring post-crystallization drying under vacuum .

Data Presentation and Reproducibility Guidelines

  • Tables :

    Solvent System (MeOH:H₂O)Purity Uplift (%)Recovery Yield (%)
    3:712.592
    5:518.385
    7:324.773
    Data adapted from DCHA salt purification studies .
  • Data Availability : Include raw HPLC chromatograms, NMR spectra, and crystallization videos in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.